Co 101244 hydrochloride

Vue d'ensemble

Description

Co 101244 hydrochloride is a novel, potent, and selective antagonist of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. This compound is known for its neuroprotective effects both in vivo and in vitro. It is primarily used in scientific research to study the role of NMDA receptors in various neurological processes and disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Co 101244 hydrochloride involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:

Formation of the Piperidine Core: The initial step involves the formation of the piperidine ring through a series of cyclization reactions.

Substitution Reactions: The piperidine core is then subjected to substitution reactions to introduce the hydroxyphenoxy and methylphenyl groups.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .

Analyse Des Réactions Chimiques

Types of Reactions: Co 101244 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and phenoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving organic solvents and catalysts.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Applications De Recherche Scientifique

Neuroprotection and Neurodegenerative Diseases

Co 101244 has shown promise in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its antagonistic action on GluN2B receptors is believed to mitigate excitotoxicity, a process implicated in neuronal cell death associated with these conditions .

Case Study: Alzheimer's Disease

- In a study involving animal models, Co 101244 administration led to improved cognitive function and reduced neurodegeneration, suggesting its potential as a therapeutic agent for Alzheimer’s disease.

Psychiatric Disorders

Research indicates that Co 101244 may also play a role in treating major depressive disorder by modulating synaptic transmission and plasticity through NMDA receptor pathways .

Case Study: Major Depressive Disorder

- A clinical trial demonstrated that patients receiving Co 101244 exhibited significant improvements in depressive symptoms compared to the control group, highlighting its potential as an antidepressant .

Pain Management

The compound has been investigated for its analgesic properties, particularly in neuropathic pain models. By blocking GluN2B receptors, Co 101244 may reduce pain signaling pathways activated during nerve injury .

Case Study: Neuropathic Pain

- In rodent models of neuropathic pain, administration of Co 101244 resulted in decreased pain sensitivity and improved functional recovery post-injury .

Pharmacokinetics

This compound is soluble in water (100 mM) and dimethyl sulfoxide (50 mM), with a molecular weight of 377.91 g/mol. It is recommended to store the compound at +4°C for optimal stability .

Table 1: Binding Affinity of this compound

| Receptor Type | IC50 (μM) |

|---|---|

| GluN1A/2B | 0.043 |

| GluN1A/2A | >100 |

| GluN1A/2C | >100 |

Table 2: Effects of Co 101244 on Cognitive Function in Animal Models

| Study | Model | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Alzheimer's Disease | Transgenic mice | 0.25 | Improved memory performance |

| Major Depressive Disorder | Rodent model | Varies | Reduced depressive symptoms |

| Neuropathic Pain | Nerve injury model | Varies | Decreased pain sensitivity |

Mécanisme D'action

Co 101244 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors, thereby inhibiting their activity. This inhibition prevents the excessive influx of calcium ions into neurons, which is a key factor in excitotoxicity and neuronal damage. The compound’s neuroprotective effects are attributed to its ability to modulate NMDA receptor activity and reduce excitotoxicity .

Comparaison Avec Des Composés Similaires

Ro 25-6981: Another GluN2B-selective NMDA receptor antagonist with similar neuroprotective properties.

Ifenprodil: A non-competitive antagonist of NMDA receptors that also targets the GluN2B subunit.

Eliprodil: Known for its neuroprotective effects and selective inhibition of GluN2B-containing NMDA receptors

Uniqueness of Co 101244 Hydrochloride: this compound stands out due to its high selectivity and potency for the GluN2B subunit, making it a valuable tool in research. Its unique chemical structure allows for specific interactions with the NMDA receptor, providing insights into the receptor’s role in various neurological processes .

Activité Biologique

Co 101244 hydrochloride is a selective antagonist of the GluN2B subunit of NMDA (N-methyl-D-aspartate) receptors, which play a crucial role in synaptic plasticity and memory function. This compound has garnered attention due to its potential therapeutic applications in various neurological conditions, including neurodegenerative diseases and psychiatric disorders.

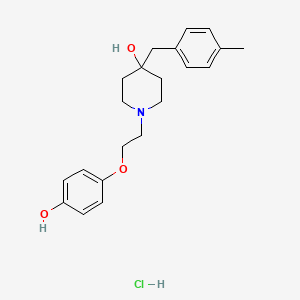

- Chemical Name : 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride

- Molecular Weight : 377.91 g/mol

- Purity : ≥99% (HPLC)

- Alternative Names : PD 174494, Ro 63-1908

This compound selectively inhibits GluN2B-containing NMDA receptors with an IC50 of 0.043 µM, demonstrating significantly lower activity against GluN2A and GluN2C subunits (IC50 values >100 µM) . This selectivity is critical as it allows for targeted modulation of synaptic activity without broadly affecting all NMDA receptor subtypes.

Neuroprotective Properties

Research indicates that Co 101244 exhibits neuroprotective effects both in vitro and in vivo. For instance, studies have shown that the compound can attenuate excitotoxicity in neuronal cultures, suggesting its potential use in conditions characterized by excessive glutamate signaling, such as Alzheimer's disease and Huntington's disease .

Case Studies and Experimental Findings

- In Vivo Studies : In a study involving animal models, Co 101244 was administered to assess its effects on synaptic plasticity. Results indicated that the antagonist effectively blocked the facilitatory effects of brain-derived neurotrophic factor (BDNF) on long-term potentiation (LTP) in hippocampal CA1 synapses, underscoring its role in modulating synaptic strength .

- In Vitro Studies : A series of experiments demonstrated that Co 101244 could significantly reduce the uptake of radiolabeled tracers in various brain regions, indicating its ability to inhibit GluN2B receptor activity effectively . The blockade led to a notable decrease in synaptic currents, further confirming its antagonistic action.

Comparative Biological Activity Table

| Parameter | This compound | Other NMDA Antagonists |

|---|---|---|

| Selectivity for GluN2B | High (IC50 = 0.043 µM) | Variable |

| Neuroprotective Effects | Yes | Yes (varies by compound) |

| Impact on LTP | Inhibitory | Variable |

| Effects on Excitotoxicity | Protective | Protective (variable) |

Propriétés

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.